1.1 Compound Description: This compound exhibited activity against the Candida albicans fungi in antimicrobial activity screening using the agar well diffusion method []. Its 3-pmethylbenzyl derivative also displayed similar activity [].
2.1 Compound Description: This compound demonstrated activity against the Candida albicans fungi in antimicrobial activity screening using the agar well diffusion method []. Its 4-S-alkyl derivatives also exhibited activity against this fungal strain [].
3.1 Compound Description: This compound displayed significant inhibitory activity against the Staphylococcus aureus and Bacillus subtilis bacterial strains in antimicrobial screening [].
4.1 Compound Description: This compound, with a specific rotation of +43° [deg∙g/cm3∙dm], exhibited optical activity in solution [, ].
4.2 Relevance: This compound belongs to the S-derivatives of 4-R-5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols, a group known for displaying optical activity [, ]. While the core structure differs from the target compound, 2-((5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, the presence of a thioether linkage and a substituted pyridine ring are notable commonalities.
5.1 Compound Description: This compound demonstrated levorotatory behavior with a specific rotation [α]D20 = -43° [deg∙g/cm3∙dm], suggesting a predominance of the S-enantiomer in its racemic mixture [, ]. It was highlighted as a promising candidate for further preclinical investigation due to its optical activity [, ].
5.2 Relevance: Similar to the previous compound, this structure belongs to the S-derivatives of 4-R-5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols and exhibits optical activity [, ]. It shares structural similarities with the target compound, 2-((5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, including the thioether linkage and substituted pyridine ring.
6.1 Compound Description: These compounds exhibit high affinity for the cocaine binding site on the dopamine transporter, both in vitro and in vivo, and are inhibitors of dopamine uptake in vitro [].
6.2 Relevance: This class of compounds, particularly the 3β-(substituted phenyl)-2β-(3-substituted 1′,2′,4′-oxadiazol-5′-yl)tropanes, are considered bioisosteres of the 3β-(substituted phenyl)tropan-2β-carboxylic acid esters due to the presence of the 1,2,4-oxadiazole ring, which mimics the ester functionality []. This bioisosteric relationship highlights a structural similarity to the target compound, 2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, through the shared 1,2,4-oxadiazole moiety.
7.1 Compound Description: This racemic secondary alcohol with an asymmetric carbon is a novel compound, unreported before its synthesis and characterization []. It was derived by reduction of the carbonyl group in 2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one [].
8.1 Compound Description: This compound was synthesized by alkylating 4-(4-Methoxyphenyl)-5-phenyl--4H-1,2,4-triazole-3-thiol using 2-bromo-1-phenylethanone under alkaline conditions []. It served as a precursor for the synthesis of (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol [].
9.1 Compound Description: This compound served as the starting material for the synthesis of 2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one [].
10.1 Compound Description: This compound demonstrated superior anti-hypoxic activity compared to Mexidol, a reference drug, in biological studies []. It increased the lifespan of rats by 1.0% relative to Mexidol in models of acute hypoxia with hypertension [].
10.2 Relevance: This compound belongs to the S-derivatives of 4-alkyl-5-(((3-(pyridine-4-yl)-1Н-1,2,4-triazole-5-yl)thio)methyl)-4Н-1,2,4-triazole-3-thiols, which are potential anti-hypoxic agents []. Though it lacks the oxadiazole ring, it shares the 1,2,4-triazole and thioether functionalities with the target compound, 2-((5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone.
11.1 Compound Description: This compound, a heterocyclic 1,3,4-oxadiazole derivative, is nearly planar in structure, with minimal dihedral angles observed between the 1,3,4-oxadiazole ring and the phenyl and pyridinium rings [].
12.1 Compound Description: This non-planar heterocyclic 1,2,4-triazole derivative exhibits significant dihedral angles between the phenyl and pyridyl rings with respect to the 1,2,4-triazole ring [].
13.1 Compound Description: This compound underwent a metabolism study where its main metabolite was determined to be the 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation, formed through N-methylation [].
14.1 Compound Description: This compound showed notable activity against the breast cancer cell line (MCF7) in in vitro cytotoxicity evaluations []. Its activity was comparable to the standard, 5-fluorouracil [].
15.1 Compound Description: This compound displayed the highest activity against the glioblastoma U-87 cell line in MTT assays conducted to evaluate anticancer activity [, ].
16.1 Compound Description: This compound, containing a cyclobutane, a triazole, and three phenyl rings, was synthesized and analyzed using X-ray diffraction and DFT computational methods to investigate its molecular structure and potential pharmacological and biological properties [].
17.1 Compound Description: This compound displayed strong cytotoxicity against PANC-1 and HepG2 cell lines with IC50 values of 4.6 μM and 2.2 μM, respectively [].
18.1 Compound Description: This compound exhibited the most pronounced antimicrobial activity against the Pseudomonas aeruginosa strain (MIC – 31.25 μg/mL, MBcK – 62.5 μg/mL) [].
20.1 Compound Description: This compound exhibited the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and influence the levels of PD markers after neurotoxin administration [].
21.1 Compound Description: This series of compounds exhibited varying degrees of antifungal activity []. Compounds 4f and 4h showed significant activity, while compound 4c exhibited moderate activity against Candida albicans, Candida tropicalis, and Aspergillus niger [].
22.1 Compound Description: The thermodynamic and acoustical properties of binary solutions of this compound in dimethyl sulfoxide (DMSO) and N, N-dimethylformamide (DMF) were studied at various temperatures [].
23.1 Compound Description: Similar to AS1-08, the thermodynamic and acoustical properties of binary solutions of this compound in DMSO and DMF were investigated at different temperatures [].
24.1 Compound Description: Novel 2-chloro N-aryl substituted acetamide derivatives of this compound were synthesized and evaluated for cytotoxicity against PANC-1, HepG2, and MCF7 cell lines [].
25.1 Compound Description: A series of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-R-acetohydrazides were synthesized from these compounds and characterized using various physicochemical methods, including elemental analysis and 1H-NMR spectroscopy [].
26.1 Compound Description: This series of compounds was prepared from 1,4-bis(5[hydrazinocarbonylmethylthio]-4-substituted-1,2,4-triazol-3-yl) butane derivatives (1-6) and characterized using IR, NMR, and mass spectral studies [].
27.1 Compound Description: This series of compounds, prepared from 1,4-bis(5[hydrazinocarbonylmethylthio]-4-substituted-1,2,4-triazol-3-yl) butane derivatives (1-6), were characterized using IR, NMR, and mass spectral analysis [].
28.1 Compound Description: This series of compounds, synthesized from the cyclization of N'-((2-(p-tolyloxy)quinoline-3-yl)methylene) isonitonohydrazide in acetic anhydride, were evaluated for their antibacterial activities against various bacterial strains [].
29.1 Compound Description: This compound was synthesized through a multi-step process starting from phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and screened for antimicrobial activities along with its Schiff base derivative precursors [].
30.1 Compound Description: This compound, prepared by condensation from N-phenylhydrazinecarbothioamide, was structurally characterized using single-crystal X-ray diffraction, and its supramolecular assembly was analyzed [].
31.1 Compound Description: This compound, prepared by oxidative cyclization from 2-(amino(pyrazin-2-yl)methylene)-N-phenylhydrazine-1-carbothioamide, was structurally characterized using single-crystal X-ray diffraction, and its supramolecular assembly was analyzed [].
32.1 Compound Description: Prepared by oxidative cyclization from 2-(amino(pyridine-2-yl)methylene)hydrazine-1-carbothioamide, this compound was structurally characterized using single-crystal X-ray diffraction, and its supramolecular assembly was analyzed [].
33.1 Compound Description: This compound served as a ligand in the synthesis of four novel transition-metal complexes, which were subsequently investigated for their urease inhibitory activities [].
34.1 Compound Description: This compound served as a key intermediate in synthesizing various 1,3,4-oxadiazole and 1,2,4-triazole derivatives, which were subsequently evaluated for their tuberculostatic activity [].
35.1 Compound Description: This potent tankyrase 1/2 inhibitor exhibited high selectivity for its targets with biochemical IC50 values of 46 nM and 25 nM for tankyrases 1 and 2, respectively []. It also displayed a cellular IC50 value of 50 nM and an excellent pharmacokinetic profile in mice [].
36.1 Compound Description: This compound, a 5-hydroxytryptamine(1B/1D) (5-HT(1B/1D)) antagonist, was used to investigate the role of 5-HT(1B/1D) receptors in the hyperactivity induced by (+)-3,4-methylenedioxymethamphetamine [(+)-MDMA] in rats [].
37.1 Compound Description: This compound, a 5-HT(1A) antagonist, was used in conjunction with the 5-HT(1B/1D) antagonist GR 127935 to investigate the involvement of 5-HT(1A) and 5-HT(1B/1D) receptors in (+)-MDMA-induced hyperactivity in rats [].
38.1 Compound Description: This selective OX1 antagonist was utilized in a study mapping the binding pocket of the dual antagonist almorexant to human orexin 1 and orexin 2 receptors [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.